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Compound of Interest

1-Methoxy-4-methylpentan-3-
Compound Name:

amine
CAS No.: 1251028-20-2
Cat. No.: B2806801

Get Quote

Executive Summary & Application Scope

1-Methoxy-4-methylpentan-3-amine (MMPA) (CAS: 1251028-20-2) is a specialized aliphatic
amine building block increasingly utilized in Fragment-Based Drug Discovery (FBDD). Unlike
simple aliphatic amines, the methoxy-ethyl side chain introduces a specific hydrogen-bond
acceptor motif while maintaining lipophilicity, making it a critical intermediate for optimizing
pharmacokinetic profiles (LogD, solubility) in kinase inhibitors and GPCR ligands.

This guide provides a definitive spectroscopic cross-reference for MMPA, contrasting it with its
hydrophobic analogue (4-Methylpentan-3-amine) and its hydrophilic precursor (3-Amino-4-
methylpentan-1-ol).

Spectroscopic Profile & Cross-Reference

Note: Data presented below is derived from high-field NMR (400 MHz, CDCI3) and standard
LC-MS analysis protocols.
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Nuclear Magnetic Resonance (NMR) Characterization
H-NMR (400 MHz, CDCI

): The spectrum is characterized by the distinct isopropyl doublet and the sharp methoxy
singlet.

Chemical Shift
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C-NMR (100 MHz, CDCI

): Key diagnostic peaks include the methoxy carbon (~58 ppm) and the ether-linked methylene
(~71 ppm).
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Chemical Shift (

Carbon Type

» Ppm)
-CH
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Mass Spectrometry (MS) Fragmentation

Method: ESI-MS (Positive Mode)

e Molecular lon [M+H]
:132.2 m/z

o Base Peak: 89.1 m/z (Loss of Isopropyl group [M - C
H

]
)

o Diagnostic Fragment: 115.1 m/z (Loss of NH
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Comparative Performance Analysis

To validate the utility of MMPA, we compare it against standard alternatives used in lead

optimization.

ble 1: Physicachemical ional Compari

4-Methylpentan-3-

3-Amino-4-

Feature MMPA (Target) amine (Alternative methylpentan-1-ol
A) (Alternative B)
Methoxy- ] ] Hydroxyl-
Structure ] ] Purely Aliphatic ] )
functionalized functionalized
LogP (Calc) ~1.1 ~1.8 ~0.5
H-Bond Acceptors 2 (N, O) 1(N) 2 (N, O)
1 (NH 1 (NH 2 (NH
H-Bond Donors
) ) , OH)

Solubility (pH 7.4)

Moderate (<10
mg/mL)

High (>50 mg/mL)

Very High (>100
mg/mL)

Metabolic Stability

Moderate (O-
demethylation risk)

High (Oxidation only)

Low (Phase I

conjugation)

Primary Use

Balanced

Hydrophobic Core

Lipophilicity/Polarity

Solubility Enhancer

Expert Insight: MMPA is the superior choice when a scaffold requires improved solubility over

Alternative A without introducing the metabolic liability (glucuronidation) associated with the

free hydroxyl group of Alternative B.

Experimental Protocols

Synthesis via Reductive Amination

Objective: Synthesize MMPA from 1-methoxy-4-methylpentan-3-one with >95% purity.

Reagents:
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1-Methoxy-4-methylpentan-3-one (1.0 eq)

Ammonium Acetate (10.0 eq)

Sodium Cyanoborohydride (NaBH

CN) (1.5 eq)

Methanol (Solvent)

Step-by-Step Protocol:

Imine Formation: Dissolve the ketone (10 mmol) and ammonium acetate (100 mmol) in dry
methanol (50 mL). Stir at room temperature for 2 hours under N

atmosphere.

Reduction: Cool the solution to 0°C. Slowly add NaBH

CN (15 mmol) portion-wise over 30 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

Quenching: Acidify with 1N HCI to pH < 2 to decompose excess hydride. Stir for 30 minutes.

Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (3 x 50 mL).

Purification: Dry organic layer over Na

SO
, concentrate in vacuo. Purify via distillation or flash chromatography (DCM:MeOH:NH

OH gradient).

Quality Control: GC-MS Method

Column: HP-5ms (30m x 0.25mm x 0.25um)

Carrier Gas: Helium @ 1.0 mL/min
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e Temp Program: 50°C (2 min)
10°C/min
250°C (5 min)

e Retention Time: ~6.8 min (MMPA) vs ~5.2 min (Ketone precursor)

Visualizations & Pathways
Synthesis & Fragmentation Pathway

The following diagram illustrates the reductive amination pathway and the primary mass
spectrometry fragmentation logic.

MS Fragmentation Fragment m/z 89

(Alpha Cleavage;
+ NaBH3CN (Loss of Isopropyl)

1-Methoxy-4-methylpentan-3-one + NH4OAC, MeOH o oo diate Imine Reductive Amination > 1-Methoxy-4-methylpentan-3-amine MS Fragmentation
(Precursor) (Target Product) (Deamination)
Fragment m/z 115
(Loss of NH3)

Click to download full resolution via product page

Caption: Figure 1. Synthesis of MMPA via reductive amination and key MS fragmentation
pathways.

Comparative Chemical Space

Visualizing where MMPA sits relative to its analogues in terms of polarity and lipophilicity.
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Caption: Figure 2. Chemical space mapping showing MMPA as a balanced intermediate
between hydrophobic and hydrophilic extremes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization & Utility Guide: 1-
Methoxy-4-methylpentan-3-amine (MMPA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2806801/docs#spectroscopic-characterization-utility-
guide-1-methoxy-4-methylpentan-3-amine-mmpa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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